molecular formula C18H18N2O5 B5020446 Ethyl 4-{3-[(furan-2-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[(furan-2-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B5020446
M. Wt: 342.3 g/mol
InChI Key: IKDVYFROYWWYSJ-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(furan-2-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(furan-2-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps. One common method involves the reaction of furan-2-ylmethylamine with a suitable benzoic acid derivative under controlled conditions. The reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) in a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(furan-2-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-{3-[(furan-2-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(furan-2-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The furan ring and pyrrolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[(furan-2-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its combination of a furan ring, a pyrrolidine ring, and a benzoate ester. This combination provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

ethyl 4-[3-(furan-2-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-24-18(23)12-5-7-13(8-6-12)20-16(21)10-15(17(20)22)19-11-14-4-3-9-25-14/h3-9,15,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVYFROYWWYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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